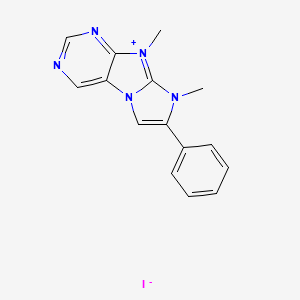

8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)purinium iodide

Beschreibung

8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)puriniumiodid ist eine heterocyclische Verbindung, die zur Klasse der Imidazo[2,1-f]purine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die ein kondensiertes Imidazol- und Purinringsystem umfasst. Sie hat aufgrund ihres Potenzials für biologische Aktivitäten und Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.

Eigenschaften

CAS-Nummer |

111983-59-6 |

|---|---|

Molekularformel |

C15H14IN5 |

Molekulargewicht |

391.21 g/mol |

IUPAC-Name |

5,6-dimethyl-7-phenylpurino[7,8-a]imidazol-5-ium;iodide |

InChI |

InChI=1S/C15H14N5.HI/c1-18-13(11-6-4-3-5-7-11)9-20-12-8-16-10-17-14(12)19(2)15(18)20;/h3-10H,1-2H3;1H/q+1;/p-1 |

InChI-Schlüssel |

JZMZAGFFWJDMDO-UHFFFAOYSA-M |

Kanonische SMILES |

CN1C(=CN2C1=[N+](C3=NC=NC=C32)C)C4=CC=CC=C4.[I-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)puriniumiodid umfasst in der Regel die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Eine übliche Methode beinhaltet die Reaktion von 7-Phenyl-8H-imidazo[2,1-f]purin mit Methylierungsmitteln, um die Dimethylgruppen an den Positionen 8 und 9 einzuführen. Die Reaktion wird häufig in Gegenwart einer Base wie Kaliumcarbonat und einem Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Prozess würde hinsichtlich Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichmäßige Produktion zu gewährleisten. Die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen ist entscheidend, um die gewünschten Produktspezifikationen zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)puriniumiodid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen Halogenatome durch andere Nucleophile ersetzt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Halogenierte Derivate können mit Nucleophilen wie Aminen oder Thiolen in Gegenwart einer Base umgesetzt werden.

Wichtigste gebildete Produkte

Oxidation: Bildung oxidierter Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Bildung reduzierter Derivate mit Wasserstoffatomen, die andere funktionelle Gruppen ersetzen.

Substitution: Bildung substituierter Derivate mit neuen funktionellen Gruppen, die Halogenatome ersetzen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)puriniumiodid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität modulieren und zu verschiedenen biologischen Effekten führen. Beispielsweise kann es bestimmte Enzyme hemmen, die an der DNA-Replikation oder -Reparatur beteiligt sind, was zu antiproliferativen Effekten in Krebszellen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

Wirkmechanismus

The mechanism of action of 8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)purinium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)puriniumiodid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Imidazo[1,2-a]pyrimidine: Diese Verbindungen enthalten ebenfalls einen kondensierten Imidazolring, unterscheiden sich aber in ihrer spezifischen Ringstruktur und Substitutionsmustern.

Imidazo[1,5-a]chinoxaline: Diese Verbindungen haben ein ähnliches kondensiertes Ringsystem, jedoch mit unterschiedlichen funktionellen Gruppen und biologischen Aktivitäten.

Benzo[d]imidazo[2,1-b]thiazole: Diese Verbindungen enthalten ein kondensiertes Imidazol- und Thiazolringsystem und werden auf ihre antimikrobiellen und anticancerogenen Eigenschaften untersucht.

Die Einzigartigkeit von 8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)puriniumiodid liegt in seiner spezifischen Struktur und den daraus resultierenden biologischen Aktivitäten, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.